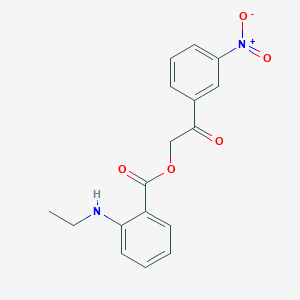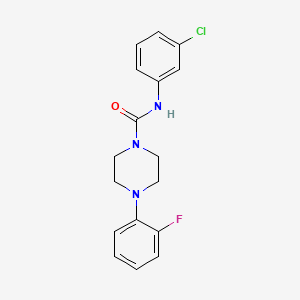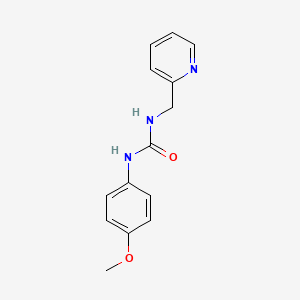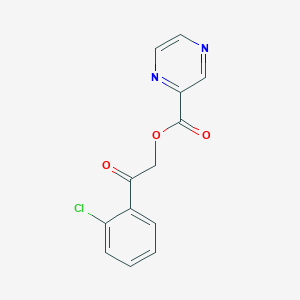![molecular formula C15H16Cl2N2 B5877311 (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5877311.png)
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine, also known as DCB-PET, is a compound that has been extensively studied for its potential applications in the field of neuroscience. It is a selective agonist of the α7 nicotinic acetylcholine receptor, which has been implicated in a variety of neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In
作用機序
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine acts as a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed throughout the nervous system. Activation of the α7 receptor leads to an influx of calcium ions into the cell, which can trigger a variety of downstream signaling pathways. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to enhance the activity of the α7 receptor, leading to increased calcium influx and improved cognitive function.
Biochemical and Physiological Effects:
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been studied for its potential as a treatment for nicotine addiction. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to enhance the activity of the α7 nicotinic acetylcholine receptor, leading to increased calcium influx and improved cognitive function. It has also been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for nicotine addiction.
実験室実験の利点と制限
One of the main advantages of (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more precise targeting of this receptor in experiments. However, (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has some limitations as well. It is a relatively new compound, and more research is needed to fully understand its potential applications and limitations. Additionally, (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine is a synthetic compound, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine. One area of interest is its potential as a treatment for nicotine addiction. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to increase dopamine release in the brain, which may help reduce cravings for nicotine. Another area of interest is its potential as a treatment for Alzheimer's disease. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to improve cognitive function in animal models of Alzheimer's disease, and more research is needed to determine its potential as a treatment for this condition. Finally, (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine may have potential applications in the treatment of other neurological disorders, such as schizophrenia and ADHD. Further research is needed to fully understand the potential of this compound in these areas.
合成法
The synthesis of (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine involves several steps, starting with the reaction of 3,4-dichlorobenzyl chloride with N-methyl-2-pyrrolidone to form 3,4-dichlorobenzyl N-methylpyrrolidone. This intermediate is then reacted with ethyl 2-bromopyridine-4-carboxylate to form (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine. The final product is purified using column chromatography and characterized using NMR and mass spectrometry.
科学的研究の応用
(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been extensively studied for its potential applications in the field of neuroscience. It is a selective agonist of the α7 nicotinic acetylcholine receptor, which has been implicated in a variety of neurological disorders. (3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been studied for its potential as a treatment for nicotine addiction.
特性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2/c1-19(9-7-13-4-2-3-8-18-13)11-12-5-6-14(16)15(17)10-12/h2-6,8,10H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNFAQMNKBRVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198677 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3,4-Dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5877247.png)

![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)



![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B5877297.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5877300.png)




